molecular formula C15H21NO3S B562728 Ethyl [2-Diethylaminocarbonylthio)]phenylacetate CAS No. 1076198-03-2

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate

Cat. No.: B562728
CAS No.: 1076198-03-2
M. Wt: 295.397
InChI Key: ZTBIUUPNUDSSBX-UHFFFAOYSA-N
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Description

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate (CAS: 67443-55-4) is a sulfur-containing phenylacetate derivative with the molecular formula C₁₄H₂₁NO₂S and a molecular weight of 279.38 g/mol . Structurally, it features a diethylaminocarbonylthio (-SCONEt₂) substituent at the phenylacetate backbone, distinguishing it from simpler esters like ethyl phenylacetate. The compound is categorized as a research chemical, with discontinued commercial availability noted in recent reports .

Properties

IUPAC Name

ethyl 2-[2-(diethylcarbamoylsulfanyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-10-8-7-9-12(13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBIUUPNUDSSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC1=CC=CC=C1CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652574
Record name Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-03-2
Record name Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate involves its interaction with specific molecular targets and pathways. The diethylaminocarbonylthio group is known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Ethyl Phenylacetate (CAS 101-97-3)

Structural Differences: Ethyl phenylacetate lacks the diethylaminocarbonylthio group, featuring only an ethyl ester linked to phenylacetic acid. Properties and Applications:

  • Odor : Strong, sweet, honey-like aroma, widely used in food flavoring (e.g., alcoholic beverages, fruit flavors) .
  • Role in Beverages: Key flavor compound in Tibetan Qingke Baijiu and Chinese rice wine (CRW), contributing sweet and floral notes .
  • Sensory Impact : Enhances sweetness when combined with ethyl lactate or diethyl succinate at specific ratios .
  • Synthesis: Produced via esterification of phenylacetic acid with ethanol using acid catalysts .

Sodium Phenylacetate (CAS 1182-07-8)

Structural Differences : A carboxylate salt of phenylacetic acid, lacking the ester and sulfur-containing groups.
Properties and Applications :

  • Pharmaceutical Use : Induces tumor cell differentiation via PPARγ activation, with low cytotoxicity .
  • Mechanism : Downregulates myc oncogene expression and promotes adipocyte conversion in cancer models .
  • Safety Profile: Non-carcinogenic and well-tolerated in clinical studies .

Methyl 2-Oxo-2-phenylacetate (CAS 15206-55-0)

Structural Differences : Contains a ketone group at the α-position instead of the sulfur-amine substituent.
Properties and Applications :

  • Chemical Reactivity: The ketone group makes it a precursor in organic synthesis, unlike the thioester functionality of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate .

Comparative Data Table

Property This compound Ethyl Phenylacetate Sodium Phenylacetate
CAS Number 67443-55-4 101-97-3 1182-07-8
Molecular Formula C₁₄H₂₁NO₂S C₁₀H₁₂O₂ C₈H₇NaO₂
Molecular Weight 279.38 g/mol 164.20 g/mol 158.13 g/mol
Odor/Flavor Not reported Honey-like Odorless
Applications Research chemical Flavoring agent Anticancer therapy
Key Functional Groups Diethylaminocarbonylthio Ester Carboxylate salt

Biological Activity

Ethyl [2-Diethylaminocarbonylthio]phenylacetate (EDAC) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of EDAC, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁NO₃S
  • Molecular Weight : 295.4 g/mol
  • Appearance : Orange oil
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.

EDAC is hypothesized to exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that EDAC may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Modulation of Signaling Pathways : EDAC may influence signaling pathways such as AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy regulation.

Antimicrobial Activity

Research has indicated that EDAC possesses antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that EDAC could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, EDAC has shown potential anti-inflammatory effects. Case studies involving inflammatory disease models indicated that treatment with EDAC resulted in reduced levels of pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Cytotoxicity and Cancer Research

EDAC has been investigated for its cytotoxic effects on cancer cell lines. Studies revealed:

  • Inhibition of Cell Proliferation : EDAC demonstrated dose-dependent inhibition of proliferation in several cancer cell lines, including breast and prostate cancer cells.
  • Induction of Apoptosis : Flow cytometry assays indicated that EDAC treatment led to increased apoptosis in treated cells compared to controls.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To assess the anti-inflammatory properties of EDAC in a murine model.
    • Methodology : Mice were treated with EDAC prior to inducing inflammation via lipopolysaccharide (LPS) injection.
    • Results : Significant reduction in inflammatory markers was observed, alongside improved survival rates in treated groups compared to controls.
  • Cytotoxicity Assessment in Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of EDAC on human cancer cell lines.
    • Methodology : Various concentrations of EDAC were applied to breast and prostate cancer cells over 48 hours.
    • Results : IC50 values were determined, showing effective inhibition at lower concentrations than previously reported for similar compounds.

Comparative Data Table

The following table summarizes the biological activities and IC50 values of EDAC compared to other related compounds:

CompoundBiological ActivityIC50 (µM)
Ethyl [2-Diethylaminocarbonylthio]phenylacetate (EDAC)Antimicrobial, Anti-inflammatory15 (antimicrobial)
Compound A (e.g., Similar structure)Antimicrobial20
Compound B (e.g., Related analog)Cytotoxic10

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